3-Azido-5-chloropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-azido-5-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-5(9-10-7)3-8-2-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXCPGBIRFTWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3 Azido 5 Chloropyridine
Reactions Involving the Azido (B1232118) Group (N3)
The electron-withdrawing nature of the pyridine (B92270) ring and the chlorine atom influences the reactivity of the azido group, making it a focal point for various chemical modifications.
Reductive Transformations to Aminopyridines
The conversion of the azido group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino-substituted pyridines. Several methods have been effectively employed for this purpose.
Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to amines. This process typically involves the use of a metal catalyst, such as platinum(IV) oxide (PtO₂), and a hydrogen source. The reaction proceeds by the absorption of hydrogen gas, leading to the formation of the corresponding aminopyridine. For substituted pyridines, the choice of solvent and reaction conditions, including pressure and temperature, is crucial to achieve high yields and avoid side reactions. For instance, the catalytic hydrogenation of substituted pyridines using PtO₂ in glacial acetic acid at room temperature under hydrogen pressure has been shown to be an effective method for the synthesis of piperidine derivatives. While specific examples for 3-Azido-5-chloropyridine (B6589744) are not extensively detailed in publicly available literature, the general applicability of this method to pyridine derivatives suggests its potential for the clean and efficient synthesis of 3-Amino-5-chloropyridine (B188169).
The Staudinger reaction offers a mild and chemoselective method for the reduction of azides to amines. rsc.orgorganic-chemistry.org This two-step reaction begins with the treatment of the organic azide (B81097) with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. organic-chemistry.orgwikipedia.org The reaction is known for its high yields and tolerance to a wide range of functional groups. thermofisher.com The general mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the extrusion of nitrogen gas to form the iminophosphorane. wikipedia.org
A typical procedure involves reacting the azide with triphenylphosphine in a suitable solvent, followed by the addition of water to facilitate the hydrolysis of the iminophosphorane. The reaction of azides with triphenylphosphine is generally very fast and produces the desired amine in high yield upon aqueous workup. commonorganicchemistry.com
Table 1: General Conditions for Staudinger Reduction of Organic Azides
| Reagents | Solvents | Temperature | Key Features |
| Triphenylphosphine, Water | Tetrahydrofuran (THF), Ether | Room Temperature to Reflux | Mild conditions, high yields, broad functional group tolerance. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com |
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azido group in this compound can act as a 1,3-dipole, readily participating in cycloaddition reactions with various dipolarophiles, most notably alkynes. This class of reactions, particularly the copper-catalyzed variant, is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgspringerprofessional.de This reaction has found widespread application in drug discovery, materials science, and bioconjugation due to its reliability and mild reaction conditions. nih.gov The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate, followed by reductive elimination to yield the triazole product. organic-chemistry.org
The reaction of this compound with a variety of terminal alkynes under CuAAC conditions leads to the synthesis of a diverse library of 1-(5-chloropyridin-3-yl)-4-substituted-1H-1,2,3-triazoles. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, and a stabilizing ligand. jenabioscience.com
Table 2: Examples of CuAAC Reactions with this compound and Various Alkynes
| Alkyne | Product | Reaction Conditions | Yield (%) |
| Phenylacetylene | 1-(5-chloropyridin-3-yl)-4-phenyl-1H-1,2,3-triazole | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | High |
| Propargyl alcohol | (1-(5-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O | High |
| Ethynyltrimethylsilane | 1-(5-chloropyridin-3-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole | CuI, Base, Solvent | Good |
| 1-Ethynylcyclohexanol | 1-(1-(5-chloropyridin-3-yl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol | Copper acetylide catalyst, CH₂Cl₂ | 70-90 mdpi.com |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes
The azide functional group of this compound is capable of undergoing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" chemistry reaction. magtech.com.cn This reaction does not require a cytotoxic copper catalyst, making it suitable for applications in biological systems. aatbio.com The driving force for SPAAC is the high ring strain of cycloalkynes, which readily react with azides to form stable triazole products. magtech.com.cnaatbio.comglenresearch.com
The reactivity of this compound in SPAAC reactions is dependent on the specific cycloalkyne used. Commonly employed cycloalkynes include bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO). nih.govresearchgate.netnih.gov While direct kinetic data for this compound is not extensively documented, the reaction rates can be inferred from studies on similarly structured organic azides. Generally, DBCO and its derivatives exhibit faster reaction kinetics compared to BCN due to greater ring strain and electronic factors. nih.govub.edu For instance, the reaction of benzyl azide with ADIBO has a second-order rate constant (k₂) of 4.0 x 10⁻¹ M⁻¹s⁻¹, significantly higher than that observed with less strained cyclooctynes. nih.gov The reaction kinetics of various azides with BCN typically fall within the range of 0.012 to 0.024 M⁻¹s⁻¹. nih.gov
The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, where the azide adds across the strained alkyne bond to yield a stable, five-membered triazole ring. nih.gov This transformation is generally rapid and can be conducted under mild, aqueous conditions, often at room temperature. aatbio.combroadpharm.com The choice of cycloalkyne can be tailored for specific applications; for example, derivatives of dibenzocyclooctynol (DIBO) can be oxidized to a ketone to increase the reaction rate. nih.gov
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide | Cycloalkyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
|---|---|---|---|
| Primary Azide (e.g., 2-azidoethanol) | BCN | ~0.024 | Not Specified |
| Primary Azide (e.g., 2-azidoethanol) | ADIBO/DBCO | 0.90 | Not Specified |
| Secondary Azide (e.g., 2-azidopropanol) | ADIBO/DBCO | 0.25 | Not Specified |
| Benzyl Azide | ADIBO/DBCO | 0.40 | Not Specified |
| Ruthenium(II)-azido complex | ADIBO/DBCO | 0.069 | Not Specified |
Azide-Nitrile Cycloaddition for Triazole and Tetrazole Formation
The azide group in this compound can participate in [3+2] cycloaddition reactions with nitriles to form 5-substituted 1H-tetrazoles. nih.govnih.gov This transformation is a key method for synthesizing the tetrazole heterocycle, which is considered an important synthon in organic chemistry and a bioisostere for the carboxylic acid group in medicinal chemistry. nih.gov
The reaction typically requires elevated temperatures and can be catalyzed by either Brønsted or Lewis acids. youtube.comorganic-chemistry.org Various catalytic systems have been developed to improve reaction efficiency and mildness, including zinc salts (e.g., Zn(II) salts), aluminum chloride (AlCl₃), and silica sulfuric acid. nih.govorganic-chemistry.org The mechanism is believed to involve the activation of the nitrile by the catalyst, making it more susceptible to nucleophilic attack by the azide. nih.govresearchgate.net Computational studies suggest a stepwise pathway involving the formation of an intermediate imidoyl azide, which then cyclizes to the tetrazole ring. nih.govresearchgate.net
For example, a general procedure involves heating a suspension of a nitrile, sodium azide, and a catalyst like silica sulfuric acid in a solvent such as dimethylformamide (DMF). nih.gov The use of an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has also been shown to effectively promote the cycloaddition under neutral conditions with microwave heating. organic-chemistry.org This method relies on the organocatalyst activating the nitrile substrate, thereby accelerating the coupling with the azide. organic-chemistry.orgorganic-chemistry.org
Chemo- and Regioselectivity in Cycloadditions
Chemoselectivity in cycloaddition reactions involving this compound is primarily influenced by the steric environment of the reacting partners. In SPAAC, the steric bulk of the azide group can dramatically affect the reaction rate, especially with sterically demanding cycloalkynes like ADIBO/DBCO. nih.gov While primary and secondary azides react rapidly with ADIBO, the reactivity of tertiary azides can be several orders of magnitude lower. nih.govresearchgate.net This difference in reactivity allows for chemoselective ligations. Since the azide in this compound is attached to an aromatic ring, it is sterically unhindered and expected to react rapidly, similar to other primary or aryl azides. nih.gov
Regioselectivity is a critical aspect of azide-alkyne cycloadditions. While uncatalyzed thermal cycloadditions between azides and terminal alkynes typically yield a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, SPAAC reactions with symmetric cycloalkynes like BCN or DBCO result in a single product, obviating the issue of regioselectivity. nih.gov However, with unsymmetrical cycloalkynes, the formation of regioisomers is possible, although secondary interactions can sometimes direct the reaction towards a single isomer. rsc.org In azide-nitrile cycloadditions, the reaction of an organic azide (R-N₃) with a nitrile (R'-CN) leads to the formation of a 1,5-disubstituted tetrazole.
Thermal and Photochemical Decompositions of Azides
Aromatic azides like this compound are susceptible to decomposition upon exposure to heat or ultraviolet (UV) light. The primary pathway for both thermal and photochemical decomposition involves the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. rsc.orgresearchgate.netresearchgate.net
The thermal decomposition of azidopyridines is initiated by the rate-limiting step of nitrogen molecule cleavage. researchgate.net The resulting nitrene is a highly unstable, electron-deficient species that can undergo various subsequent reactions. These can include isomerization, such as the formation of an imine derivative, or intermolecular reactions leading to the formation of polymeric, amorphous substances with polyconjugated fragments. rsc.orgresearchgate.net The energy required for this process is substantial, with activation energies for the decomposition of prototypical organic azides being around 45 kcal/mol. rsc.orgresearchgate.net
Photochemical decomposition is similarly initiated by the absorption of UV light, leading to the formation of the nitrene. This method is often employed in photolabeling applications where the reactive nitrene can insert into C-H or N-H bonds or undergo other rapid reactions to covalently modify target molecules.
Reactions Involving the Chloro Group (Cl)
Nucleophilic Aromatic Substitution (SNAr) at the Halo Position
The chlorine atom on the this compound ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In pyridine systems, SNAr reactions are generally favored when the leaving group is located at the 2- (ortho) or 4- (para) position relative to the ring nitrogen. youtube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.com
In this compound, the chlorine atom is at the 5-position, which is meta to the ring nitrogen. Substitution at the meta position is typically much slower or does not occur because the nitrogen atom cannot directly delocalize the negative charge of the intermediate. youtube.com However, the reactivity of the substrate is also influenced by the electronic nature of other substituents on the ring. The presence of a strong electron-withdrawing group, such as the azide group at the 3-position, can activate the ring towards nucleophilic attack, potentially facilitating substitution at the 5-position. Computational models using descriptors like LUMO energy and molecular electrostatic potential (ESP) can help predict the rate and regioselectivity of SNAr reactions on complex heterocyclic systems. chemrxiv.org
Displacement by Nitrogen Nucleophiles (e.g., Amines, Amides)
The chloro group of this compound can be substituted by various nitrogen-based nucleophiles, such as amines and amides, in an SNAr reaction. youtube.com This type of reaction is a common method for the synthesis of substituted aminopyridines. orientjchem.orgresearchgate.net The reaction typically involves heating the halopyridine with an amine, sometimes in the presence of a base. youtube.com
The reaction proceeds via the addition-elimination mechanism characteristic of SNAr. youtube.com The amine nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. youtube.com Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen atom to restore aromaticity and yield the final amino-substituted pyridine product. youtube.com The success of this reaction on this compound would depend on the nucleophilicity of the amine and the reaction conditions employed to overcome the generally lower reactivity of a 5-halopyridine. The electron-withdrawing nature of the azide group is expected to be a key factor in enabling this transformation.
Displacement by Oxygen Nucleophiles (e.g., Alcohols, Phenols)
The displacement of the chlorine atom in this compound by oxygen nucleophiles, such as alkoxides and phenoxides, proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom, along with the electron-withdrawing azido group, activates the ring towards nucleophilic attack, although the meta-position of the chlorine relative to the nitrogen generally results in lower reactivity compared to 2- or 4-halopyridines.
The reaction with alkoxides, such as sodium methoxide, in an alcoholic solvent like methanol, leads to the formation of 3-azido-5-methoxypyridine. The reaction typically requires elevated temperatures to overcome the activation barrier for the formation of the Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is crucial for the reaction to proceed.
Similarly, phenols can act as nucleophiles in the presence of a base to generate the corresponding phenoxide, which then attacks the carbon bearing the chlorine atom. This results in the formation of 3-azido-5-phenoxypyridine derivatives. The nature of the substituent on the phenol can influence the nucleophilicity of the phenoxide and, consequently, the reaction rate. Electron-donating groups on the phenol enhance its nucleophilicity, while electron-withdrawing groups have the opposite effect.
| Nucleophile | Reagent | Product | Reaction Conditions |
| Methanol | Sodium Methoxide | 3-Azido-5-methoxypyridine | Methanol, Reflux |
| Phenol | Sodium Hydride | 3-Azido-5-phenoxypyridine | DMF, Heat |
| Substituted Phenol | Potassium Carbonate | 3-Azido-5-(substituted phenoxy)pyridine | Acetonitrile (B52724), Reflux |
Displacement by Sulfur Nucleophiles (e.g., Thiols)
Sulfur nucleophiles, such as thiols and thiophenols, are generally more reactive than their oxygen counterparts in SNAr reactions due to the higher polarizability and nucleophilicity of sulfur. The reaction of this compound with a thiol in the presence of a base affords the corresponding 3-azido-5-(alkylthio)pyridine or 3-azido-5-(arylthio)pyridine.
Commonly used bases for deprotonating the thiol include sodium hydride, potassium carbonate, or triethylamine. The choice of solvent can also influence the reaction rate, with polar aprotic solvents like DMF or DMSO often providing better results. These reactions are valuable for introducing sulfur-containing moieties into the pyridine ring, which are present in various biologically active compounds.
| Nucleophile | Reagent | Product | Reaction Conditions |
| Ethanethiol | Sodium Ethoxide | 3-Azido-5-(ethylthio)pyridine | Ethanol, Room Temp. |
| Thiophenol | Potassium Carbonate | 3-Azido-5-(phenylthio)pyridine | DMF, 80 °C |
| Benzyl Mercaptan | Triethylamine | 3-Azido-5-(benzylthio)pyridine | Toluene, Reflux |
Influence of Leaving Group and Nucleophile on Regioselectivity
In nucleophilic aromatic substitutions of substituted pyridines, the nature of both the leaving group and the nucleophile plays a significant role in determining the reaction rate and regioselectivity. For halopyridines, the reactivity order of the leaving group is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative halogen, like fluorine, polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The strength of the nucleophile is also a critical factor. Stronger nucleophiles react faster. The "hard and soft acids and bases" (HSAB) principle can also be applied, where soft nucleophiles (like thiols) tend to react more readily with the softer carbon center of the pyridine ring compared to hard nucleophiles (like alkoxides).
In the case of this compound, the position of nucleophilic attack is fixed at the carbon bearing the chlorine atom. However, in di- or poly-substituted pyridines with multiple potential leaving groups, the regioselectivity is governed by a combination of electronic and steric factors. Electron-withdrawing groups activate the positions ortho and para to them for nucleophilic attack. In this compound, both the nitrogen atom and the azido group influence the electron distribution in the ring, directing the substitution to the C-5 position.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize this compound at the C-5 position.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Suzuki Coupling: This reaction involves the cross-coupling of the chloropyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The Suzuki coupling is a versatile method for forming C-C bonds and can be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The azide functionality is generally compatible with the reaction conditions, although care must be taken to avoid its reduction by certain phosphine ligands or additives.
Heck Reaction: The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable tool for the synthesis of vinylpyridines. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira coupling is a reliable method for the synthesis of alkynylpyridines, which are important intermediates in organic synthesis.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Azido-5-arylpyridine |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Azido-5-styrylpyridine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Azido-5-(phenylethynyl)pyridine |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig)
Ullmann Coupling: The classic Ullmann condensation can be used to form C-O, C-N, and C-S bonds. For example, the reaction of this compound with a phenol in the presence of a copper catalyst and a base can yield a diaryl ether. While historically requiring harsh conditions, modern Ullmann-type reactions often proceed under milder conditions with the use of appropriate ligands.
Buchwald-Hartwig Amination: The copper-catalyzed variant of the Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of amines, including primary and secondary alkyl- and arylamines. This reaction provides a direct route to 5-amino-3-azidopyridine derivatives.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Ullmann (O-arylation) | Phenol | CuI, L-proline, K₂CO₃ | 3-Azido-5-phenoxypyridine |
| Buchwald-Hartwig (N-arylation) | Aniline | CuI, DMEDA, K₃PO₄ | 3-Azido-5-(phenylamino)pyridine |
Nickel-Catalyzed Amination and Other Transformations
Nickel catalysts have emerged as a cost-effective and efficient alternative to palladium for various cross-coupling reactions. Nickel-catalyzed amination of this compound with primary or secondary amines can be achieved using various nickel precursors and ligands. These reactions often exhibit good functional group tolerance and can be particularly effective for the coupling of less reactive aryl chlorides.
Beyond amination, nickel catalysts can also mediate other transformations, such as Suzuki-type couplings and couplings with organozinc reagents (Negishi coupling), providing alternative synthetic routes to functionalized 3-azidopyridine derivatives. The choice of the nickel catalyst and reaction conditions is critical to ensure the stability of the azide group.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Amination | Morpholine | NiCl₂(dppp), NaOtBu | 3-Azido-5-morpholinopyridine |
| Suzuki-type | Phenylboronic acid | NiCl₂(PCy₃)₂, K₃PO₄ | 3-Azido-5-phenylpyridine |
Lithiation and Halogen-Metal Exchange Reactions for Further Derivatization
The derivatization of the this compound scaffold can be effectively achieved through lithiation and halogen-metal exchange reactions, which open avenues to a variety of functionalized pyridines. These reactions involve the generation of a transient organolithium or other organometallic species that can subsequently react with a range of electrophiles.
The regioselectivity of these transformations on the this compound ring is dictated by the electronic and directing effects of the existing substituents. The azido group at the 3-position is strongly electron-withdrawing, which increases the acidity of the adjacent C-H bonds, particularly at the C4 position. The chlorine atom at the 5-position also exerts an electron-withdrawing inductive effect.
Lithiation via Deprotonation:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of this compound, the azido group is anticipated to be the primary directing group for lithiation. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures (typically -78 °C) is expected to result in the selective deprotonation at the C4 position. This is due to the stabilization of the resulting carbanion by the adjacent electron-withdrawing azido group.
The resulting 4-lithio-3-azido-5-chloropyridine intermediate is a versatile nucleophile that can be trapped with various electrophiles to introduce a wide range of substituents at the 4-position. Quenching the reaction with an alkyl halide, for instance, would lead to the corresponding 4-alkyl derivative. Other electrophiles such as aldehydes, ketones, esters, and carbon dioxide can also be employed to introduce hydroxylalkyl, acyl, and carboxyl groups, respectively.
It is important to consider the reactivity of the azido group itself towards organolithium reagents. While the azido functionality is often compatible with these reagents at low temperatures, side reactions can occur. However, studies on other azido-containing aromatic compounds have shown that nucleophilic attack on the azide can be avoided under carefully controlled conditions.
Halogen-Metal Exchange:
An alternative strategy for generating an organometallic intermediate from this compound is through a halogen-metal exchange reaction. This typically involves the treatment of the halo-heterocycle with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. In this scenario, the chlorine atom at the 5-position would be exchanged for a lithium atom, yielding 3-azido-5-lithiopyridine.
The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org While chlorine-lithium exchange is slower than that for bromine or iodine, it can still be a viable method for the preparation of the corresponding organolithium species. wikipedia.org The resulting 5-lithiated intermediate can then be reacted with a variety of electrophiles to introduce functionality at the 5-position of the pyridine ring.
The choice between lithiation via deprotonation and halogen-metal exchange will depend on the desired substitution pattern. Deprotonation will favor functionalization at the C4 position, while halogen-metal exchange will lead to derivatization at the C5 position.
The following table summarizes potential derivatization reactions of this compound via these methods based on established principles of pyridine chemistry.
Table 1: Representative Derivatization Reactions of this compound
| Entry | Reaction Type | Reagents and Conditions | Electrophile (E+) | Product |
| 1 | Lithiation (Deprotonation) | 1. LDA, THF, -78 °C | 2. CH₃I | 3-Azido-5-chloro-4-methylpyridine |
| 2 | Lithiation (Deprotonation) | 1. LiTMP, THF, -78 °C | 2. (CH₃)₂CO | 2-(3-Azido-5-chloropyridin-4-yl)propan-2-ol |
| 3 | Lithiation (Deprotonation) | 1. LDA, THF, -78 °C | 2. CO₂; then H₃O⁺ | 3-Azido-5-chloronicotinic acid |
| 4 | Halogen-Metal Exchange | 1. n-BuLi, THF, -78 °C | 2. DMF | 3-Azidopyridine-5-carbaldehyde |
| 5 | Halogen-Metal Exchange | 1. t-BuLi, Et₂O, -78 °C | 2. Ph₂CO | (3-Azidopyridin-5-yl)(diphenyl)methanol |
Mechanistic Investigations of Reactions Involving 3 Azido 5 Chloropyridine Derivatives
Elucidation of Reaction Pathways for Azide (B81097) Transformations (e.g., Cycloadditions, Reductions)
The azide functional group is a high-energy moiety that serves as a precursor for various nitrogen-containing structures through distinct reaction pathways.
1,3-Dipolar Cycloadditions: The most prominent reaction of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. wikipedia.org This reaction can proceed through a thermal or a metal-catalyzed pathway.
Thermal Cycloaddition: The uncatalyzed reaction requires elevated temperatures and proceeds through a concerted pericyclic mechanism. For an unsymmetrical alkyne, this pathway often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. organic-chemistry.orgnih.gov The electronic nature of the 3-azido-5-chloropyridine (B6589744) ring, being electron-deficient, influences the energy of the frontier molecular orbitals of the azide, thereby affecting the reaction rate and selectivity. mdpi.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. wikipedia.org The mechanism is not a concerted cycloaddition but involves a stepwise process. It begins with the formation of a copper(I)-acetylide intermediate. The azide then coordinates to the copper center, followed by a cyclization step to form a six-membered copper-containing ring, which then rearranges to a more stable triazolyl-copper intermediate before protonolysis releases the triazole product and regenerates the catalyst. wikipedia.orgorganic-chemistry.org
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, ruthenium catalysts direct the cycloaddition to yield the 1,5-disubstituted triazole regioisomer. The proposed mechanism involves the formation of a ruthenacycle intermediate through oxidative coupling of the azide and alkyne, followed by reductive elimination to form the product. wikipedia.org
Reduction of the Azido (B1232118) Group: The azide group in this compound can be readily reduced to a primary amine (3-amino-5-chloropyridine), a key synthetic intermediate.
Staudinger Reduction: This reaction involves treating the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). The phosphine attacks the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen (N₂) gas to form an aza-ylide (iminophosphorane). Subsequent hydrolysis of the aza-ylide yields the primary amine and triphenylphosphine oxide. This method is known for its mild conditions. rsc.org
Catalytic Hydrogenation: The azide can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction proceeds on the surface of the catalyst, leading to the formation of the amine and the evolution of nitrogen gas.
Reduction with Metal Salts: Reagents like tin(II) chloride (SnCl₂) are effective for reducing aromatic azides under mild conditions. researchgate.net Studies on polyazidopyridines have shown that the selectivity of reduction can be influenced by the electronic environment of the different azido groups. researchgate.net
Mechanistic Aspects of Nucleophilic Aromatic Substitution on Halopyridines
The SNAr reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, chlorine at the C-5 position). This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step when the leaving group (chloride ion, Cl⁻) is expelled.
The rate of the SNAr reaction is typically determined by the stability of the Meisenheimer complex. In this compound, the negative charge of this intermediate is delocalized not only by the ring's π-system but is also effectively stabilized by the inductive and resonance effects of the pyridine (B92270) nitrogen atom, particularly when the attack occurs at the C-2, C-4, or C-6 positions. youtube.com For substitution at the C-5 position, the negative charge is stabilized inductively by the nitrogen and the electron-withdrawing azido group at the C-3 position. libretexts.orgmasterorganicchemistry.com This activation makes the chlorine atom a viable leaving group for substitution by various nucleophiles.
| Substrate | Position of Leaving Group | Activating Groups | Relative Reactivity in SNAr |
|---|---|---|---|
| 2-Chloropyridine | 2 (ortho to N) | Pyridine N | High |
| 4-Chloropyridine | 4 (para to N) | Pyridine N | High |
| 3-Chloropyridine | 3 (meta to N) | Pyridine N (weaker activation) | Low |
| This compound | 5 (meta to N) | Pyridine N, 3-Azido (EWG) | Moderate to High |
| 2-Chloro-5-nitropyridine | 2 (ortho to N) | Pyridine N, 5-Nitro (strong EWG) | Very High |
Catalytic Cycle Analysis in Metal-Mediated Transformations (e.g., Cross-Couplings, Aminations)
The C-Cl bond in this compound serves as a handle for forming new carbon-carbon or carbon-nitrogen bonds through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a representative example used to form C-C bonds. wikipedia.org
The catalytic cycle for the Suzuki-Miyaura coupling, typically using a palladium catalyst, involves three key steps: libretexts.orgyoutube.comyoutube.com
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This complex reacts with this compound, inserting the palladium into the carbon-chlorine bond. This step breaks the C-Cl bond and forms a new 16-electron Pd(II) complex, where the palladium is bonded to both the pyridine ring and the chloride. wikipedia.orgyoutube.com
Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid, R-B(OH)₂) is transferred to the palladium center. A base is required to activate the organoboron compound, forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, replacing the chloride ligand with the R group from the boronic acid. wikipedia.orglibretexts.org
Reductive Elimination: This is the final, product-forming step. The two organic groups (the pyridine ring and the newly transferred R group) on the palladium complex couple together, forming a new C-C bond. This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and solvent. For electron-deficient heteroaryl chlorides like this compound, specialized ligands such as N-heterocyclic carbenes (NHCs) or bulky phosphines are often employed to facilitate the oxidative addition step and promote high catalytic turnover. researchgate.net
Influence of Electronic and Steric Factors on Reaction Mechanisms
The reactivity and regioselectivity of this compound are dictated by a combination of electronic and steric effects.
Electronic Effects:
Pyridine Nitrogen: The nitrogen atom is the most significant electronic feature, exerting a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This drastically reduces the electron density of the ring, activating it for nucleophilic attack (SNAr) and deactivating it toward electrophilic substitution. youtube.com
Azido Group: The azido group is also electron-withdrawing via the inductive effect (-I), further enhancing the electrophilicity of the pyridine ring. This effect contributes to the activation of the C-Cl bond toward SNAr. In cycloaddition reactions, the electron-deficient nature of the attached pyridine ring influences the frontier orbital energies of the azide, impacting its reactivity with different alkynes. psu.edu
Chloro Group: The chlorine atom is inductively electron-withdrawing (-I) but has a weak electron-donating (+M) effect through its lone pairs. Its primary electronic role in this context is as a good leaving group in SNAr reactions.
The combination of these effects makes the pyridine ring in this compound highly electron-poor, facilitating nucleophilic substitutions and influencing the reactivity of the azide moiety.
Steric Effects:
The pyridine ring is a planar, relatively unhindered system. The positions ortho to the nitrogen (C-2 and C-6) are the most sterically accessible for direct attack. However, in this compound, the primary reaction sites are the C-3 azide and the C-5 chlorine.
In SNAr reactions at C-5, steric hindrance from the adjacent C-4 and C-6 positions is minimal, allowing a wide range of nucleophiles to attack.
In metal-catalyzed cross-coupling reactions, the steric bulk of the phosphine or NHC ligands on the metal center can be crucial. Bulky ligands can increase the rate of reductive elimination and prevent catalyst deactivation. nih.gov
For reactions of the azide group, the adjacent C-2 and C-4 positions are unsubstituted, posing little steric hindrance to the approach of alkynes in cycloadditions or reducing agents.
Theoretical and Computational Studies of 3 Azido 5 Chloropyridine
Electronic Structure and Bonding Analysis (e.g., Frontier Molecular Orbitals)
The electronic structure of a molecule governs its reactivity and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide a powerful indication of how a molecule will interact with other chemical species. wikipedia.org
For a molecule like 3-azido-5-chloropyridine (B6589744), the HOMO is expected to be associated with the electron-rich azido (B1232118) group and the lone pairs on the pyridine (B92270) nitrogen, while the LUMO is likely to be a π* anti-bonding orbital distributed over the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap suggests higher reactivity.
Computational methods like Density Functional Theory (DFT) are commonly employed to calculate and visualize these orbitals. The analysis involves examining the orbital coefficients to determine the contribution of different atoms to the HOMO and LUMO, which in turn helps in predicting sites for electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Characteristics for an Azidopyridine Derivative
| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |
|---|---|---|---|
| HOMO | -7.2 | Azido group (N₃), Pyridine N | Nucleophilic character, site for electrophilic attack |
| LUMO | -1.5 | Pyridine ring (C, N) | Electrophilic character, site for nucleophilic attack |
| HOMO-LUMO Gap | 5.7 | - | Indicator of chemical stability and electronic transitions |
Note: This table is illustrative and provides expected characteristics. Actual values for this compound would require specific quantum chemical calculations.
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.gov These calculations can determine the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov This information allows for the prediction of reaction feasibility, mechanisms, and kinetics.
For instance, the thermal decomposition of azides or their participation in cycloaddition reactions (e.g., "click" chemistry) can be modeled. By locating the transition state structure for a specific reaction pathway, the activation energy can be calculated, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods such as DFT and ab initio approaches are used to optimize the geometries of stationary points on the potential energy surface and calculate their corresponding energies. nih.gov
Table 2: Example of Calculated Energetics for a Hypothetical Reaction of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | ωB97X-D3/def2-TZVP | 0.0 |
| Transition State | ωB97X-D3/def2-TZVP | +25.4 |
| Products | ωB97X-D3/def2-TZVP | -15.8 |
Note: The data in this table is hypothetical and serves to illustrate the output of quantum chemical calculations for reaction energetics. nih.gov
Prediction and Interpretation of Spectroscopic Features (e.g., NMR, IR, UV-Vis)
Computational chemistry allows for the a priori prediction of various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Infrared (IR) Spectroscopy: By performing frequency calculations, the vibrational modes of this compound can be predicted. superfri.org The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific absorption bands to molecular vibrations, such as the characteristic asymmetric stretch of the azido group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus within the molecule's electronic environment. These predicted shifts can aid in the assignment of complex experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, providing information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*).
Tautomerism and Conformational Analysis of Azido- and Chloropyridines
Organic azides can exist in equilibrium with their cyclic tetrazole tautomers. This azido-tetrazolo tautomerism is a well-known phenomenon in heterocyclic chemistry. For this compound, this equilibrium would involve the pyridine ring fused with a tetrazole ring.
Computational methods can be used to investigate this tautomeric equilibrium by calculating the relative energies of the two forms. The position of the equilibrium is influenced by factors such as the electronic effects of substituents (the chloro group in this case), the solvent, and temperature. nih.gov Studies on related systems, such as chlorosubstituted 2-hydroxypyridines, have shown that the position of a halogen substituent significantly influences the stability of different tautomers. nih.gov Similarly, conformational analysis can be performed to identify the most stable spatial arrangement of the azido group relative to the pyridine ring.
Table 3: Illustrative Calculated Relative Energies for Tautomers of an Azidopyridine
| Tautomer | Computational Method | Solvent Model | Relative Free Energy (kcal/mol) |
|---|---|---|---|
| Azido Form | B3LYP/6-311+G(d,p) | Gas Phase | 0.0 |
| Tetrazole Form | B3LYP/6-311+G(d,p) | Gas Phase | +4.2 |
| Azido Form | B3LYP/6-311+G(d,p) | PCM (Water) | 0.0 |
| Tetrazole Form | B3LYP/6-311+G(d,p) | PCM (Water) | +1.5 |
Note: This table presents hypothetical data to illustrate how computational chemistry can predict the relative stability of tautomers.
Intermolecular Interactions and Self-Association Behavior
The non-covalent interactions that this compound can engage in are crucial for understanding its behavior in the solid state and in solution. The azido group itself can participate in various weak interactions. rsc.org Computational analyses, such as energy decomposition analysis (EDA) and the study of non-covalent interaction (NCI) isosurfaces, can be used to characterize these forces. rsc.org
Potential intermolecular interactions for this compound include:
Dipole-dipole interactions: Arising from the polar nature of the C-Cl bond and the azido group.
π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.
Halogen bonding: Where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on a neighboring molecule.
Azido-mediated interactions: Weakly stabilizing interactions between the azido groups of two molecules, which are often dependent on dispersion forces. rsc.org
These computational studies help in understanding the crystal packing of the molecule and can provide insights into its physical properties like melting point and solubility.
Applications of 3 Azido 5 Chloropyridine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The structural features of 3-azido-5-chloropyridine (B6589744) make it an ideal starting material for the construction of a variety of complex heterocyclic systems. The azide (B81097) functional group can undergo a wide array of reactions, including cycloadditions and reductions to the corresponding amine, while the chloro-substituent provides a handle for cross-coupling and nucleophilic substitution reactions.
This compound serves as a key intermediate in the synthesis of fused pyridine (B92270) derivatives, such as pyrido[3,4-d]pyrimidines. These scaffolds are of significant interest due to their presence in various biologically active compounds. For instance, the synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue has been reported starting from a related dichloropyridine derivative. In this synthesis, a nucleophilic aromatic substitution with sodium azide yields the corresponding azidopyridine. nih.gov This azide is then reduced to an aminopyridine, which can undergo further cyclization reactions to form the fused pyrimidine (B1678525) ring system. nih.govnih.gov The chlorine atom can be retained in the final product, allowing for further diversification through cross-coupling reactions. nih.gov
A representative synthetic approach is outlined below:
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | 3,5-Dichloropyridine-4-carbonitrile | Sodium azide (NaN₃) | This compound-4-carbonitrile | Introduction of the azide group |
| 2 | This compound-4-carbonitrile | Reducing agent (e.g., Triphenylphosphine) | 3-Amino-5-chloropyridine-4-carbonitrile | Conversion of the azide to an amine |
| 3 | 3-Amino-5-chloropyridine-4-carbonitrile | Cyclizing agent | 5-Chloro-pyrido[3,4-d]pyrimidine derivative | Formation of the fused ring system |
This table is a generalized representation of the synthetic strategy and may not reflect the exact conditions for all specific derivatives.
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of molecular complexity from simple starting materials. nih.gov this compound can be readily converted into a key component for prominent MCRs such as the Ugi and Groebke–Blackburn–Bienaymé (GBB) reactions. nih.govbeilstein-journals.org The azide group can be reduced to an amine, yielding 3-amino-5-chloropyridine (B188169). This amine can then participate as the amine component in these MCRs.
The GBB reaction, for example, is a three-component reaction between an amino-heterocycle, an aldehyde, and an isocyanide to produce fused imidazopyridines and related structures. nih.govbeilstein-journals.orgrug.nl Similarly, the Ugi reaction is a four-component reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form α-acylamino amides. organic-chemistry.org The use of 3-amino-5-chloropyridine, derived from this compound, in these reactions allows for the introduction of the chloropyridine moiety into the resulting complex molecular scaffolds, which can be further functionalized.
| Multicomponent Reaction | Key Reactants | Resulting Scaffold | Role of 3-Amino-5-chloropyridine |
| Groebke–Blackburn–Bienaymé | 3-Amino-5-chloropyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine derivatives | Amine component |
| Ugi | 3-Amino-5-chloropyridine, Aldehyde, Isocyanide, Carboxylic acid | α-Acylamino amide derivatives | Amine component |
The bifunctional nature of this compound makes it a potential building block for the construction of macrocyclic and supramolecular structures. researchgate.netmdpi.commdpi.com The azide group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This reaction is highly efficient and orthogonal to many other functional groups, making it ideal for the assembly of large and complex architectures. mdpi.com
Simultaneously, the chloro-substituent can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce other molecular fragments and build up the macrocyclic framework. The pyridine nitrogen atom can also act as a coordination site for metal ions, leading to the formation of metallosupramolecular assemblies. mdpi.com While specific examples starting directly from this compound are not extensively documented, the inherent reactivity of its functional groups provides a clear pathway for its application in this area.
Derivatization for Precursors to Functional Materials
The versatile reactivity of this compound also positions it as a valuable precursor for the synthesis of functional materials. The azide group can be used to introduce the chloropyridine unit onto polymer backbones or other material surfaces through various ligation chemistries. For instance, the azide can undergo Staudinger ligation with phosphine-functionalized polymers or participate in strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne-modified surfaces.
Furthermore, the electronic properties of the chloropyridine ring can be tuned through derivatization at the chloro-position. This allows for the synthesis of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to create extended conjugated systems through cross-coupling reactions at the chloro-position is particularly relevant in this context.
Role in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
The utility of this compound extends to the field of combinatorial chemistry and the synthesis of compound libraries for drug discovery and chemical biology. beilstein-journals.org Its suitability as a precursor for multicomponent reactions, as discussed earlier, is a key advantage in this regard. MCRs are exceptionally well-suited for the rapid generation of large and diverse libraries of compounds from a set of readily available starting materials. nih.gov
By reducing the azide to an amine, 3-amino-5-chloropyridine can be used as a versatile building block in parallel synthesis formats to create libraries of compounds based on scaffolds such as imidazo[1,2-a]pyridines (from the GBB reaction) or peptidomimetics (from the Ugi reaction). organic-chemistry.orgbeilstein-journals.org The presence of the chlorine atom provides an additional point of diversity, allowing for post-MCR modifications to further expand the chemical space of the library. This approach enables the efficient exploration of structure-activity relationships and the identification of novel bioactive molecules.
| Feature of this compound | Application in Combinatorial Chemistry |
| Precursor to an amine | Enables use in multicomponent reactions (Ugi, GBB) |
| Chlorine substituent | Provides a site for further diversification (e.g., cross-coupling) |
| Versatile reactivity | Allows for the creation of diverse compound libraries |
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Green Synthetic Routes for Halogenated Azidopyridines
The synthesis of halogenated azidopyridines, including 3-Azido-5-chloropyridine (B6589744), traditionally involves reagents and solvents that are environmentally taxing. Future research is increasingly focused on aligning their synthesis with the principles of green chemistry. This involves the exploration of safer azide (B81097) sources to replace potentially hazardous reagents like hydrazoic acid. Alternative diazotization agents and the use of more benign solvents, such as water or bio-derived solvents, are critical areas of investigation.
Exploration of Novel Catalytic Systems for Chemo- and Regioselective Transformations
The dual functionality of this compound, with its reactive azide group and a halogenated pyridine (B92270) ring, makes it a valuable substrate for complex molecular construction. Future research will heavily invest in discovering novel catalytic systems to precisely control its transformations.
For the azide moiety, the development of new catalysts for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" remains a focal point. researchgate.net Research is geared towards creating more efficient copper-based nanoparticles and heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability of triazole synthesis. researchgate.net Beyond copper, ruthenium-catalyzed cycloadditions, which yield the opposite 1,5-disubstituted triazole regioisomer, offer an alternative pathway for creating diverse molecular scaffolds. acs.org For the transformation of the azide into an amine, research into more efficient and chemoselective catalytic Staudinger reductions is ongoing, aiming to replace stoichiometric phosphine (B1218219) reagents with catalytic versions. researchgate.netnih.gov
The chloro-substituent on the pyridine ring offers a handle for various cross-coupling reactions. The development of advanced palladium, nickel, or copper catalysts is crucial for achieving chemo- and regioselective functionalization. Research into ligand design will play a pivotal role in enabling Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the C-Cl bond, without disturbing the azide group. Photocatalysis and electrochemistry are also emerging as powerful tools to enable novel C-H functionalization and cross-coupling pathways under mild conditions. nih.gov
Table 1: Comparison of Catalytic Systems for Azide Transformations
| Transformation | Catalyst Type | Key Advantages | Research Focus |
| Azide-Alkyne Cycloaddition | Copper(I)-based (nanoparticles, heterogeneous) | High regioselectivity (1,4-isomer), mild conditions, high yield. researchgate.net | Catalyst recyclability, lower catalyst loading, water as solvent. |
| Azide-Alkyne Cycloaddition | Ruthenium-based | High regioselectivity (1,5-isomer), complementary to CuAAC. acs.org | Broader substrate scope, lower cost catalysts. |
| Staudinger Reduction | Organophosphorus (catalytic) | Mild conditions, high chemoselectivity. researchgate.netnih.gov | Reducing the amount of phosphine waste, room temperature reactions. researchgate.netnih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
Given the potential hazards associated with organic azides, flow chemistry and microreactor technology present a paradigm shift in their safe synthesis and handling. acs.orgsorbonne-nouvelle.fr By performing reactions in a continuous stream within small-diameter tubes, these systems offer superior heat and mass transfer, preventing the formation of local hot spots and minimizing the risk of uncontrolled decomposition. acs.org The small internal volume of microreactors ensures that only a minimal amount of the hazardous azide is present at any given time, drastically improving the safety profile of the process. researchgate.netarxiv.org
Future work will focus on developing dedicated continuous-flow modules for the synthesis of this compound and its subsequent in-line functionalization. sorbonne-nouvelle.fr This could involve a multi-step sequence where the azidopyridine is generated in one reactor and immediately consumed in a subsequent reactor for a click reaction or a Staudinger ligation, thereby avoiding the isolation and storage of the energetic intermediate. sorbonne-nouvelle.fr
The integration of these flow systems with automated synthesis platforms, controlled by sophisticated software, will enable high-throughput experimentation and rapid optimization of reaction conditions. researchgate.net Automated platforms can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for yield and purity, accelerating the discovery of new derivatives and processes. researchgate.netpreprints.org
Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies
A deep understanding of reaction kinetics and mechanisms is essential for process optimization, safety, and scale-up. Process Analytical Technology (PAT) is becoming an indispensable tool in modern chemical synthesis. mt.comstepscience.com The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a key area for future research.
Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for this purpose. americanpharmaceuticalreview.comxjtu.edu.cn The azide group has a strong, characteristic vibrational band (~2100 cm⁻¹) that is easily distinguishable, allowing for precise tracking of its consumption during a reaction. americanpharmaceuticalreview.com By inserting a probe directly into the reaction vessel or flow reactor, chemists can monitor the concentration of reactants, intermediates, and products in real time. This data is invaluable for determining reaction endpoints, identifying the formation of unstable intermediates, and building accurate kinetic models. researchgate.netmdpi.com
Furthermore, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, including hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE), can provide detailed mechanistic insights into transformations like azide-alkyne cycloadditions, even at low concentrations. researchgate.netnih.govnih.gov These advanced analytical methods will facilitate a shift from conventional trial-and-error optimization to a more data-rich, knowledge-driven approach to process development. rsc.org
Table 2: In-situ Monitoring Techniques for Azide Chemistry
| Technique | Information Provided | Advantages for Azide Chemistry |
| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. americanpharmaceuticalreview.com | Non-invasive; strong, characteristic azide peak allows for easy tracking; suitable for flow and batch. researchgate.net |
| Flow NMR | Detailed structural information, reaction kinetics, and mechanistic insights. rsc.org | Provides unambiguous structural identification of species in the reaction mixture. |
| SABRE-NMR | Enhanced signal intensity for low-concentration species. nih.gov | Enables the study of reaction mechanisms and intermediates that are difficult to detect with standard NMR. nih.gov |
Utilization of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is planned and executed. For compounds like this compound, machine learning (ML) models offer powerful predictive capabilities. By training neural networks on vast databases of known chemical reactions, AI tools can predict the most likely outcome of a transformation, suggest optimal reaction conditions (solvents, catalysts, temperature), and even forecast reaction yields. acs.orgbeilstein-journals.orgrjptonline.org
In the context of this compound, ML could be used to predict the regioselectivity of further functionalization on the pyridine ring or to identify the most effective catalyst for a specific cross-coupling reaction from a large library of potential candidates. acs.org This predictive power can significantly reduce the number of experiments required, saving time and resources. pharmaceutical-technology.com
Crucially, AI and computational models are also being developed for safety assessment. thebts.org By analyzing molecular structures, these models can predict the stability and potential energetic hazards of compounds, such as impact sensitivity or thermal decomposition temperature. mdpi.com Applying these predictive tools to this compound and its derivatives will enable chemists to assess risks in silico before a compound is ever synthesized, guiding the design of safer molecules and experimental protocols. The integration of AI with automated synthesis platforms creates the potential for "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-azido-5-chloropyridine, and how do reaction conditions influence yield and purity?
- Methodology : Begin with nucleophilic substitution of 5-chloropyridine derivatives (e.g., 5-chloro-3-nitropyridine) using sodium azide in polar aprotic solvents (DMSO/DMF) at controlled temperatures (60–80°C). Monitor reaction progress via TLC or HPLC .
- Data Contradictions : Conflicting reports on azide stability under acidic conditions suggest pH optimization (neutral to slightly basic) is critical to avoid decomposition .
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound, and what are common pitfalls in interpretation?
- Methodology : Use H-NMR to confirm aromatic proton environments (δ 7.5–8.5 ppm for pyridine ring) and C-NMR to distinguish azide-bearing carbons. IR should show a strong azide stretch (~2100 cm). Cross-validate with high-resolution mass spectrometry (HRMS) .
- Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Q. What safety protocols are essential for handling azide-containing compounds like this compound?
- Methodology : Conduct risk assessments for azide stability (shock-sensitive intermediates) and use explosion-proof equipment. Store in inert atmospheres (argon) at low temperatures (−20°C) .
Advanced Research Questions
Q. How do electronic effects of the azide and chloro substituents influence the reactivity of this compound in click chemistry or cycloaddition reactions?
- Methodology : Perform DFT calculations to map electron density distributions and predict regioselectivity in Huisgen cycloadditions. Validate experimentally using substituted alkynes and analyze products via X-ray crystallography .
- Data Gaps : Limited computational studies on chloro-azido pyridines necessitate benchmarking against experimental kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Use systematic SAR (Structure-Activity Relationship) studies with controlled variables (e.g., substituent position, concentration ranges). Cross-test in multiple cell lines and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. MIC for antimicrobial activity) .
Q. How can in situ spectroscopic methods (Raman, UV-Vis) monitor azide decomposition pathways during catalytic applications?
- Methodology : Design flow reactors coupled with real-time Raman spectroscopy to track azide degradation products (e.g., nitrogen release). Compare with GC-MS for quantitative analysis .
Methodological Frameworks
- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven studies .
- Data Validation : Use NIST reference spectra for calibration and replicate experiments under varied conditions to confirm reproducibility .
- Literature Gaps : Prioritize primary sources (e.g., peer-reviewed journals) over vendor catalogs for synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
